2-(3,4-Dichlorophenyl)isonicotinonitrile
Description
2-(3,4-Dichlorophenyl)isonicotinonitrile is a heterocyclic compound featuring a pyridine ring (isonicotinonitrile group) substituted at the 2-position with a 3,4-dichlorophenyl moiety. The nitrile group at the pyridine ring may contribute to hydrogen bonding or dipole interactions in biological systems, differentiating it from related compounds with amine or ester substituents.
Properties
IUPAC Name |
2-(3,4-dichlorophenyl)pyridine-4-carbonitrile | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H6Cl2N2/c13-10-2-1-9(6-11(10)14)12-5-8(7-15)3-4-16-12/h1-6H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCVAUIDHMSHXIB-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C2=NC=CC(=C2)C#N)Cl)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H6Cl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.09 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-Dichlorophenyl)isonicotinonitrile typically involves the following steps:
Starting Materials: The synthesis begins with 3,4-dichlorobenzonitrile and isonicotinonitrile.
Reaction Conditions: A common method involves the Suzuki-Miyaura cross-coupling reaction.
Procedure: The 3,4-dichlorobenzonitrile is reacted with isonicotinonitrile in the presence of the palladium catalyst and base under an inert atmosphere, typically nitrogen or argon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the process. Additionally, the purification steps, such as recrystallization or chromatography, are optimized to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-Dichlorophenyl)isonicotinonitrile can undergo various chemical reactions, including:
Substitution Reactions: The dichlorophenyl group can participate in nucleophilic aromatic substitution reactions, where the chlorine atoms are replaced by other nucleophiles.
Reduction Reactions: The nitrile group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation.
Oxidation Reactions: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives using oxidizing agents like potassium permanganate (KMnO4).
Common Reagents and Conditions
Nucleophilic Substitution: Sodium methoxide (NaOMe) in methanol.
Reduction: Lithium aluminum hydride (LiAlH4) in tetrahydrofuran (THF).
Oxidation: Potassium permanganate (KMnO4) in aqueous solution.
Major Products
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of 2-(3,4-dichlorophenyl)isonicotinamide.
Oxidation: Formation of 2-(3,4-dichlorophenyl)isonicotinic acid.
Scientific Research Applications
2-(3,4-Dichlorophenyl)isonicotinonitrile has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its antibacterial and antifungal properties.
Materials Science: The compound is used in the synthesis of novel materials with specific electronic properties, which can be applied in organic electronics and photovoltaics.
Biological Studies: It serves as a probe in biochemical assays to study enzyme interactions and inhibition mechanisms.
Mechanism of Action
The mechanism by which 2-(3,4-Dichlorophenyl)isonicotinonitrile exerts its effects depends on its application:
Antibacterial Activity: The compound may inhibit bacterial enzymes or disrupt cell wall synthesis, leading to bacterial cell death.
Enzyme Inhibition: It can act as a competitive inhibitor, binding to the active site of enzymes and preventing substrate binding.
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
This section evaluates 2-(3,4-dichlorophenyl)isonicotinonitrile against three structurally related compounds: BD 1008, BD 1047, and methazole. Key comparisons focus on molecular structure, functional groups, pharmacological or industrial applications, and research findings.
Table 1: Structural and Functional Comparison
Structural Differences and Implications
Core Heterocycle :
- The target compound features a pyridine ring, whereas BD 1008/BD 1047 use ethylamine backbones, and methazole incorporates an oxadiazolidine-dione ring. Pyridine’s aromaticity may enhance π-π stacking in receptor binding compared to aliphatic amines in BD compounds .
- Methazole’s oxadiazolidine-dione ring confers herbicidal activity through inhibition of photosynthetic electron transport, a mechanism absent in the other compounds .
- BD 1008 and BD 1047 differ in their nitrogen substituents (pyrrolidinyl vs. dimethylamino), impacting sigma receptor selectivity. BD 1008 exhibits higher affinity for σ₁ receptors, while BD 1047 shows broader activity .
Research Findings and Mechanistic Insights
- Sigma Receptor Ligands (BD 1008/BD 1047): BD 1008 demonstrates nanomolar affinity for σ₁ receptors (Kᵢ = 1.2 nM), while BD 1047 binds σ₂ receptors more effectively (Kᵢ = 34 nM) .
Herbicidal Activity (Methazole) :
- Methazole inhibits photosystem II by binding to the D1 protein, with an LD₅₀ of 250 mg/kg in rats, indicating moderate toxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
